molecular formula C12H10ClNO B6309376 3-Chloro-2-(2-methoxyphenyl)pyridine CAS No. 847225-96-1

3-Chloro-2-(2-methoxyphenyl)pyridine

Cat. No. B6309376
CAS RN: 847225-96-1
M. Wt: 219.66 g/mol
InChI Key: PDKUPMSGZUPPND-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxyphenyl)pyridine is an organic compound with a molecular weight of 219.67 . It is typically stored at temperatures between 2-8°C and is in liquid form . The compound has a CAS Number of 847225-96-1 .


Synthesis Analysis

The synthesis of 3-chloro-2-(2-methoxyphenyl)pyridine has been reported in various studies . The compound was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G(d,p) basis set calculations .


Molecular Structure Analysis

The molecular structure of 3-chloro-2-(2-methoxyphenyl)pyridine has been studied using various spectroscopic techniques . Calculated and scaled data of the molecule were compared with the observed FT-Raman and FT-IR spectroscopic data . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .


Physical And Chemical Properties Analysis

3-Chloro-2-(2-methoxyphenyl)pyridine is a liquid at room temperature . It has a molecular weight of 219.67 . The compound’s Inchi Code is 1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

“3-Chloro-2-(2-methoxyphenyl)pyridine” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in transition metal catalysed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Quantum Chemical Studies

This compound has been used in quantum chemical studies . Its structure was elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G (d,p) basis set calculations .

Spectroscopic Studies

“3-Chloro-2-(2-methoxyphenyl)pyridine” has been used in spectroscopic studies . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .

UV-Vis Analyses

The UV-Vis analyses of the compound were carried out at three different concentrations in chloroform and ethanol solvents and between 240-440 nm . The calculations of UV-Vis spectra analyses were performed via the TD-DFT method .

NBO Analysis

The charge transfer and hyperconjugative and conjugative interactions were analyzed using the NBO analysis . This work provides a comprehensive electronic properties, vibration analysis and structural information of the title compound .

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) were also measured using the same method . This provides valuable information about the electronic properties of the compound .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

3-chloro-2-(2-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKUPMSGZUPPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methoxyphenyl)pyridine

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